molecular formula C8H12N2O2 B1632051 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 956950-99-5

5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1632051
CAS No.: 956950-99-5
M. Wt: 168.19 g/mol
InChI Key: HLTNVXVETKMVLM-UHFFFAOYSA-N
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Description

5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H12N2O2 . It is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor . It is also a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .


Synthesis Analysis

The synthesis of this compound involves several steps. The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles . This compound is also synthesized as an intermediate in the production of Sildenafil .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrazole ring with a carboxylic acid group attached to the 3-position, a methyl group attached to the 5-position, and a propyl group attached to the 1-position .


Physical and Chemical Properties Analysis

This compound is a light yellow liquid . It has a molecular weight of 168.19 g/mol . The compound has a topological polar surface area of 55.1 Ų and a complexity of 172 .

Scientific Research Applications

Synthesis and Coordination Complexes

The synthesis of novel pyrazole-dicarboxylate acid derivatives, including compounds closely related to "5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid," has been explored for their coordination and chelation properties with metal ions such as Cu(II), Co(II), and Zn(II). These compounds exhibit interesting crystallization properties leading to the formation of mononuclear chelate complexes with potential applications in materials science and catalysis (Radi et al., 2015).

Structural Diversity in Coordination Polymers

Research on the structural diversity of coordination polymers constructed from pyrazole-dicarboxylate derivatives has provided insights into the assembly of metal ions with semi-rigid bis(pyrazole) ligands. These studies highlight the potential of these compounds in designing materials with specific optical and structural properties, which can be useful in various technological applications (Cheng et al., 2017).

Corrosion Inhibition

Derivatives of "this compound" have been evaluated as corrosion inhibitors for steel in hydrochloric acid, revealing that certain pyrazole compounds can significantly reduce the corrosion rate. This application is crucial in industries where metal preservation is essential, indicating the potential of pyrazole derivatives in developing new corrosion inhibitors (Herrag et al., 2007).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other pyrazole derivatives, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives are known to interact with a variety of biochemical pathways, but without specific target information, it’s difficult to predict which pathways this particular compound affects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body .

Properties

IUPAC Name

5-methyl-1-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-6(2)5-7(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTNVXVETKMVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241217
Record name 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956950-99-5
Record name 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956950-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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